molecular formula C20H21NO3 B367251 5'-Methyl-1'-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one CAS No. 882382-71-0

5'-Methyl-1'-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one

Cat. No.: B367251
CAS No.: 882382-71-0
M. Wt: 323.4g/mol
InChI Key: XCLPNHODLAMHSL-UHFFFAOYSA-N
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Description

5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, adding to its chemical complexity and potential for varied biological interactions.

Preparation Methods

The synthesis of 5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one typically involves multiple steps, starting from readily available precursorsCommon reaction conditions involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to meet the demand for this compound in various applications.

Chemical Reactions Analysis

5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole ring or the spiro linkage.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one involves its interaction with specific molecular targets in biological systems. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. The pathways involved may include inhibition of specific enzymes, interaction with DNA or RNA, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one include other indole derivatives and spiro compounds. Some examples are:

The uniqueness of 5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one lies in its combination of the indole core, spiro linkage, and methylphenyl group, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5'-methyl-1'-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14-4-7-16(8-5-14)13-21-18-9-6-15(2)12-17(18)20(19(21)22)23-10-3-11-24-20/h4-9,12H,3,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLPNHODLAMHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4(C2=O)OCCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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